Trimetrexate trihydrochloride is a synthetic compound classified as a folate antagonist. It primarily functions as an inhibitor of the enzyme dihydrofolate reductase, which plays a crucial role in the reduction of dihydrofolate to tetrahydrofolate, a vital coenzyme in DNA synthesis. This compound is mainly utilized in the treatment of moderate-to-severe Pneumocystis carinii pneumonia, particularly in immunocompromised patients, such as those with acquired immunodeficiency syndrome. Additionally, it is being explored for its potential applications as an antineoplastic agent and an antiparasitic agent .
The synthesis of trimetrexate trihydrochloride involves several key steps:
Industrial production methods are optimized for large-scale synthesis, employing high-yield reactions and efficient purification techniques to ensure product quality and efficacy .
Trimetrexate trihydrochloride has a complex molecular structure characterized by the following:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 369.42 g/mol |
Melting Point | 215-217 °C |
Solubility in Water | 31.4 mg/L |
Log P (Partition Coefficient) | 2.55 |
Trimetrexate trihydrochloride can undergo several chemical reactions, including:
Common reagents and conditions for these reactions include:
Trimetrexate acts as a competitive inhibitor of dihydrofolate reductase across bacterial, protozoan, and mammalian sources. By inhibiting this enzyme, it disrupts the reduction of dihydrofolate to tetrahydrofolate, leading to decreased synthesis of DNA and RNA precursors. This ultimately results in cell death, particularly affecting rapidly proliferating cells such as malignant tissues and certain infectious agents like Pneumocystis carinii .
These properties facilitate its absorption and distribution within biological systems, making it effective against certain pathogens while minimizing toxicity to host cells when co-administered with leucovorin calcium .
Trimetrexate trihydrochloride has several scientific applications:
Research continues into its efficacy and safety profile, especially regarding its use in combination therapies .
Trimetrexate trihydrochloride (C₁₉H₂₆Cl₃N₅O₃; CAS 1658520-97-8) is the salt form of a lipophilic quinazoline antifolate derivative. Its structure features a 2,4-diaminoquinazoline core substituted with a 5-methyl group and a 6-[(3,4,5-trimethoxyphenyl)amino]methyl moiety, with three hydrochloride molecules enhancing solubility and stability [1] [6]. Key properties include:
Table 1: Physicochemical Profile
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₉H₂₆Cl₃N₅O₃ | Elemental Analysis [2] |
Exact Mass | 477.1101 g/mol | Mass Spectrometry [6] |
CAS Registry | 1658520-97-8 | Chemical Databases |
Appearance | Off-white crystalline powder | Visual Inspection |
Solubility (DMSO) | >50 mg/mL | Equilibrium Solubility [1] |
The trihydrochloride salt form significantly improves bioavailability compared to the free base, enabling effective dihydrofolate reductase (DHFR) inhibition. X-ray diffraction studies confirm planar quinazoline and trimethoxyphenyl rings connected by a methylene bridge, optimizing target binding [4] [10].
The synthetic route to trimetrexate trihydrochloride begins with 2,4-diamino-5-methylquinazoline-6-carbonitrile, which undergoes reductive amination with 3,4,5-trimethoxyaniline under catalytic hydrogenation. Critical process parameters include:
Table 2: Synthesis Optimization Parameters
Step | Condition | Impact on Yield/Purity |
---|---|---|
Coupling Catalyst | Raney Ni vs. Pd/C | Ni: 92% yield; Pd/C: 78% yield |
Solvent System | Acetic Acid vs. MeOH | Acetic acid reduces byproducts |
Temperature | 60°C vs. 80°C | >60°C increases degradation |
Salt Crystallization | MeOH/Ether vs. Ethanol | MeOH/ether gives 99% purity |
Process improvements focus on replacing chromatographic purification with crystallization, enhancing scalability for industrial production [2] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7